

Application Notes and Protocols: Time-Kill Kinetics Assay for SPR719

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Compound of Interest

Compound Name: SPR719

Cat. No.: B3027779

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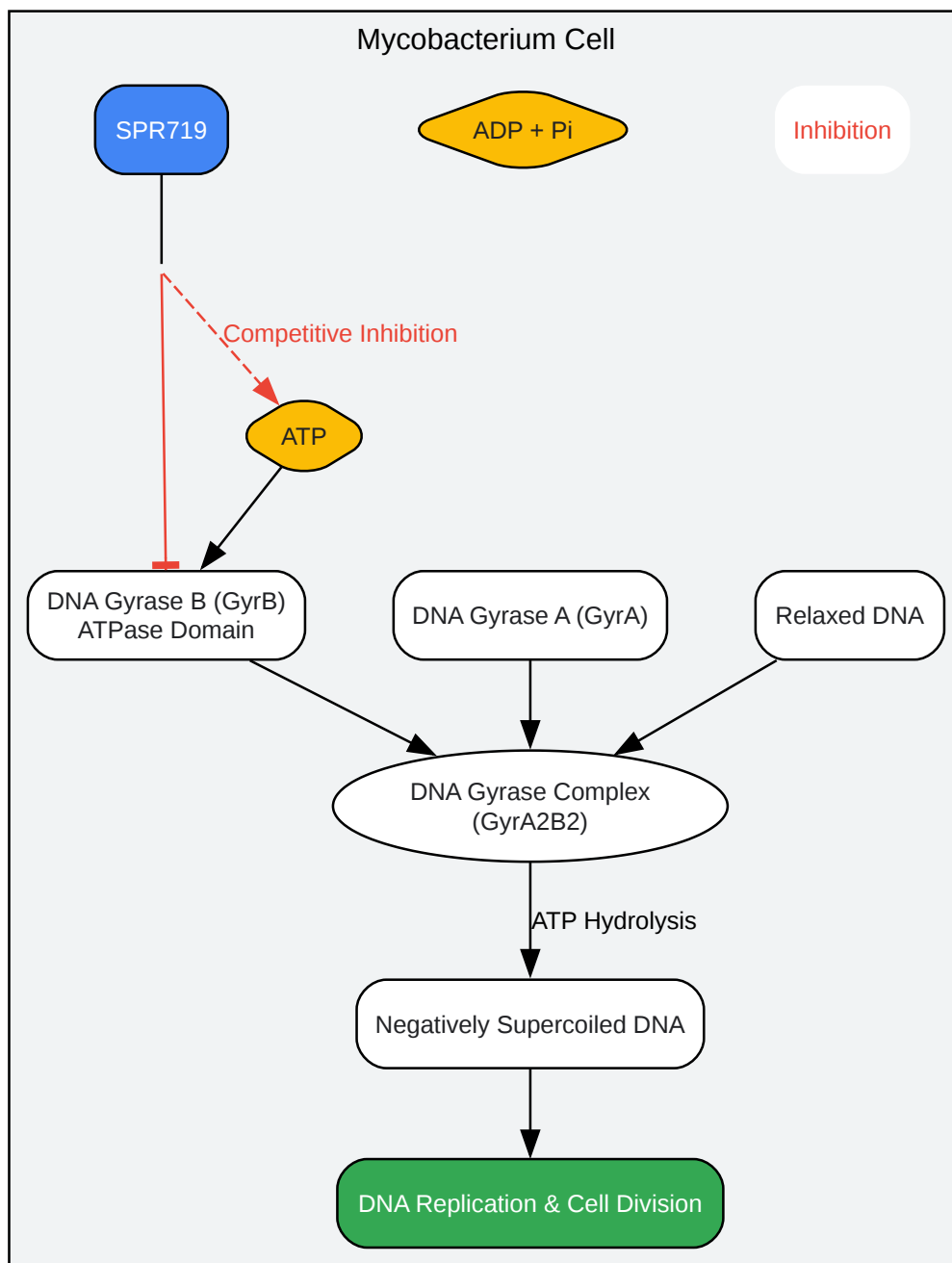
Introduction

SPR719 is the active moiety of the orally available prodrug SPR720, a novel benzimidazole antibiotic under development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease.[1][2][3][4][5] As a potent inhibitor of the bacterial DNA gyrase B subunit's ATPase activity, **SPR719** presents a distinct mechanism of action compared to existing antibiotics.[1][6][7][8] Understanding the pharmacodynamics of **SPR719**, particularly its bactericidal or bacteriostatic activity over time, is crucial for its preclinical and clinical development. The time-kill kinetics assay is a fundamental in vitro method used to assess the antimicrobial activity of a compound against a specific pathogen as a function of time and concentration. This document provides a detailed protocol for performing a time-kill kinetics assay for **SPR719** against relevant mycobacterial species.

Mechanism of Action of SPR719

SPR719 targets the ATPase domain of DNA gyrase B (GyrB), a type II topoisomerase essential for bacterial DNA replication.[1][6][7][8] By competitively inhibiting ATP binding to GyrB, **SPR719** prevents the energy-dependent negative supercoiling of DNA, leading to a disruption of DNA synthesis and ultimately inhibiting bacterial growth.[1][6][9] This mechanism is distinct from that of fluoroquinolones, which target the DNA cleavage-rejoining site on the Gyrase A subunit.[2][9]

Mechanism of Action of SPR719

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Caption: Mechanism of action of **SPR719** targeting the ATPase domain of DNA gyrase B.

Experimental Protocol: Time-Kill Kinetics Assay for SPR719

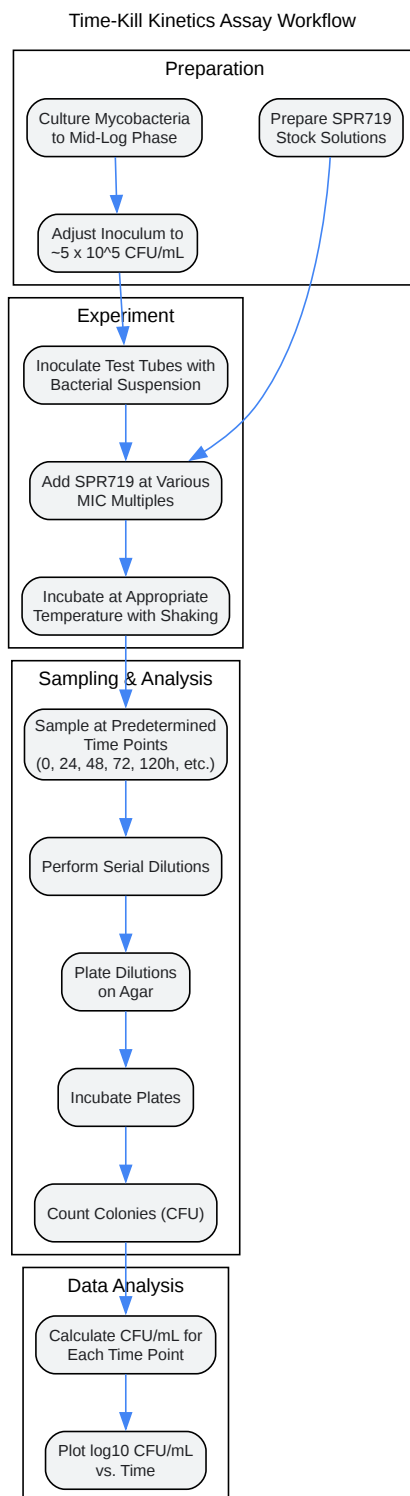
This protocol is designed to assess the in vitro activity of **SPR719** against slow-growing nontuberculous mycobacteria, such as *Mycobacterium avium* complex (MAC) and *Mycobacterium abscessus*.

1. Materials

- Bacterial Strains:
 - Reference strains (e.g., *M. avium* ATCC 700898, *M. abscessus* ATCC 19977)
 - Clinical isolates of interest
- Media and Reagents:
 - Cation-adjusted Mueller-Hinton Broth (CAMHB)
 - Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
 - Tween 80 (Polysorbate 80)
 - **SPR719** analytical powder
 - Dimethyl sulfoxide (DMSO) for stock solution preparation
 - Sterile phosphate-buffered saline (PBS)
 - Middlebrook 7H10 or 7H11 agar plates supplemented with OADC
 - Sterile water for dilutions
- Equipment:
 - Incubator (37°C for *M. avium*, 30-37°C for *M. abscessus*)

- Shaking incubator
- Spectrophotometer or nephelometer
- Vortex mixer
- Micropipettes and sterile tips
- Sterile culture tubes or flasks
- Sterile spreaders
- Biological safety cabinet

2. Experimental Workflow



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Caption: General workflow for a time-kill kinetics assay.

3. Detailed Methodology

3.1. Preparation of **SPR719** Stock Solution

- Determine the desired concentration range for the assay, typically based on the Minimum Inhibitory Concentration (MIC) of **SPR719** for the test organism (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC).
- Prepare a high-concentration stock solution of **SPR719** in DMSO.
- Further dilute the stock solution in the appropriate culture medium (e.g., CAMHB with 0.05% Tween 80) to create working solutions. Ensure the final DMSO concentration in the assay tubes is non-inhibitory (typically $\leq 1\%$).

3.2. Inoculum Preparation

- From a fresh culture on solid media, inoculate a single colony into 10 mL of appropriate broth (e.g., Middlebrook 7H9 with OADC).
- Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase. This can take several days for slow-growing mycobacteria.
- Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
- Dilute the adjusted suspension in pre-warmed CAMHB (supplemented with 0.05% Tween 80 for MAC) to achieve a final starting inoculum of approximately 5×10^5 CFU/mL.

3.3. Assay Setup

- Aliquot the prepared bacterial inoculum into sterile tubes, one for each **SPR719** concentration and time point, plus a growth control (no drug).
- Add the appropriate working solution of **SPR719** to each tube to achieve the desired final concentrations. For the growth control, add an equivalent volume of drug-free medium.
- Incubate all tubes at the appropriate temperature with agitation.

3.4. Sampling and Viable Cell Counting

- At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours, and potentially longer for slow-growing mycobacteria), remove an aliquot (e.g., 100 µL) from each tube.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Perform 10-fold serial dilutions of the collected samples in sterile PBS or saline.
- Plate an appropriate volume (e.g., 100 µL) of each dilution onto Middlebrook 7H10 or 7H11 agar plates.
- Incubate the plates at the optimal temperature for a sufficient duration to allow for colony formation (this can range from several days to weeks for NTM).
- Count the number of colony-forming units (CFUs) on plates that have between 30 and 300 colonies.

4. Data Analysis and Presentation

- Calculate the CFU/mL for each time point and concentration using the following formula:
$$\text{CFU/mL} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume plated (in mL)}$$
- Convert the CFU/mL values to log₁₀ CFU/mL.
- Plot the mean log₁₀ CFU/mL (from duplicate or triplicate experiments) against time (in hours) for each **SPR719** concentration and the growth control.
- Determine the limit of detection of the assay (typically based on the lowest dilution plated).
- Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Table 1: Example Data Collection for Time-Kill Kinetics of **SPR719** against *M. avium*

Time (hours)	Growth Control (log10 CFU/mL)	0.5x MIC (log10 CFU/mL)	1x MIC (log10 CFU/mL)	2x MIC (log10 CFU/mL)	4x MIC (log10 CFU/mL)	8x MIC (log10 CFU/mL)
0	5.70	5.71	5.70	5.69	5.72	5.71
24	6.25	5.60	5.45	5.20	4.90	4.50
48	6.80	5.55	5.20	4.80	4.30	3.80
72	7.35	5.50	5.00	4.40	3.70	3.10
96	7.90	5.48	4.85	4.10	3.20	<2.00
120	8.45	5.52	4.70	3.80	<2.00	<2.00

Table 2: Summary of Bactericidal/Bacteriostatic Activity

SPR719 Concentration	Change in log10 CFU/mL at 120h (vs. T=0)	Activity
0.5x MIC	-0.19	Bacteriostatic
1x MIC	-1.00	Bacteriostatic
2x MIC	-1.89	Bacteriostatic
4x MIC	> -3.72	Bactericidal
8x MIC	> -3.71	Bactericidal

Conclusion

The time-kill kinetics assay is a critical tool for characterizing the antimicrobial profile of novel agents like **SPR719**. This protocol provides a framework for conducting these experiments against clinically relevant nontuberculous mycobacteria. The resulting data on the concentration-dependent killing rate of **SPR719** are invaluable for informing dosing strategies and predicting in vivo efficacy.[15] Given the slow-growing nature of NTM, careful planning of time points and incubation periods is essential for obtaining robust and meaningful results.

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